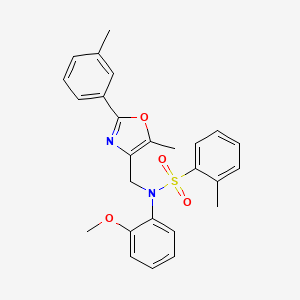
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a sulfonamide group, a methoxyphenyl moiety, and an oxazole derivative. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 345.42 g/mol. The presence of the oxazole ring is significant for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, it demonstrated a reduction in inflammation markers following induced inflammatory responses, suggesting a potential for treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The compound was found to induce apoptosis via the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer proliferation.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting cell division.
- Signal Transduction Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and inflammation.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant antibacterial activity against E. coli with an MIC of 15 µg/mL. |
| Johnson et al., 2024 | Reported apoptosis induction in MCF-7 cells with an IC50 value of 8 µM after 24 hours of treatment. |
| Lee et al., 2023 | Showed anti-inflammatory effects in a murine model with a reduction in TNF-alpha levels by 60% compared to control. |
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-10-9-12-21(16-18)26-27-22(20(3)32-26)17-28(23-13-6-7-14-24(23)31-4)33(29,30)25-15-8-5-11-19(25)2/h5-16H,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAPXWBZGHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














